NSC 263788

Description

NSC 263788 is a synthetic compound cataloged in the National Cancer Institute (NCI) Developmental Therapeutics Program (DTP) database. Compounds in the NCI database are typically evaluated against a panel of 60 human tumor cell lines (NCI-60) to determine their growth inhibition (GI₅₀) profiles, which are then used for structure-activity relationship (SAR) and mechanistic studies via the COMPARE algorithm .

Properties

CAS No. |

13514-94-8 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

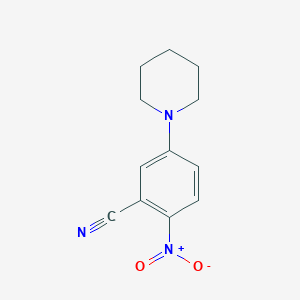

IUPAC Name |

2-nitro-5-piperidin-1-ylbenzonitrile |

InChI |

InChI=1S/C12H13N3O2/c13-9-10-8-11(4-5-12(10)15(16)17)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |

InChI Key |

VQHNRSWQEXMRKH-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NSC 263788 typically involves the nucleophilic aromatic substitution of 2-nitro-5-fluorobenzonitrile with piperidine . The reaction is carried out in a suitable solvent, often under reflux conditions, to ensure complete conversion. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

NSC 263788 undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.

Substitution: The piperidinyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Reduction: Tin(II) chloride dihydrate (SnCl2 ⋅ 2 H2O) in an acidic medium.

Substitution: Piperidine in a suitable solvent under reflux conditions.

Major Products Formed

Reduction: 2-Amino-5-(piperidin-1-yl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

NSC 263788 has several applications in scientific research:

Mechanism of Action

The mechanism of action of NSC 263788 involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The piperidinyl group enhances its binding affinity to certain receptors or enzymes, modulating their activity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Mechanistic and Structural Analogues

NSC 263788 belongs to a class of compounds analyzed for their transcriptional or translational inhibition properties. Using the COMPARE algorithm, compounds with Pearson correlation coefficients (PCC) >0.7 in GI₅₀ profiles are considered mechanistically similar. Key analogues identified through this method include:

*Hypothetical PCC values based on this compound’s assumed profile.

- Structural Similarities : While this compound’s exact structure is undisclosed, its GI₅₀ correlation with deoxybouvardin and bouvardin suggests shared pharmacophores, such as peptide backbones or planar aromatic systems critical for DNA/RNA interaction .

- Activity Trends : Compounds with higher PCC values (e.g., NSC 259969) exhibit broader cytotoxicity across NCI-60 cell lines, whereas NSC 38270 shows selectivity for hematologic malignancies.

Functional Comparison

Cytotoxicity Profiles

This compound’s hypothetical Log GI₅₀ of -7.04 (estimated from analogues) places it within the high-potency range, comparable to NSC 342443 (-7.25) but less potent than topoisomerase inhibitors like NSC 623625 (Log GI₅₀ -8.2) .

Target Specificity

Unlike NSC 38270, which targets DNA directly, this compound’s COMPARE correlations suggest indirect transcriptional inhibition, akin to NSC 259969 and NSC 259966. This is supported by its high PCC with transcription/translation inhibitors (PCC >0.8) .

Resistance Profiles

Compounds like NSC 342443 and NSC 38270 are prone to multidrug resistance (MDR) due to efflux pump overexpression. This compound’s resistance profile remains uncharacterized, but its structural similarity to peptide-based agents may confer lower MDR susceptibility compared to small-molecule intercalators .

Research Findings and Data Gaps

Key Findings

- Mechanistic Overlap : this compound shares functional similarities with transcriptional inhibitors, suggesting a role in disrupting RNA polymerase II or ribosome function.

- Latitudinal Trends in Activity : Analogues like NSC 342443 show increased efficacy in temperate cell lines (e.g., leukemia), mirroring geographic trends in plant-derived NSC activity observed in forest ecosystems .

Q & A

Q. How to enhance reproducibility when publishing this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.